

An In-depth Technical Guide to Glyoxal Trimer Dihydrate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Glyoxal trimer dihydrate*

Cat. No.: B1329646

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Abstract

Glyoxal trimer dihydrate (CAS No. 4405-13-4) is a stable, solid derivative of the highly reactive dialdehyde, glyoxal. This white to off-white crystalline powder serves as a key intermediate and crosslinking agent in various chemical syntheses, including applications in the development of hydrogels for drug delivery and as a reagent in the synthesis of complex polycyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of **glyoxal trimer dihydrate**, its molecular structure, and its reactivity profile, drawing from available spectral and physicochemical data.

Chemical and Physical Properties

Glyoxal trimer dihydrate is a well-characterized compound with a defined set of physical and chemical properties. These properties are crucial for its handling, storage, and application in various chemical processes.

Identifiers and General Properties

Property	Value	Source(s)
CAS Number	4405-13-4	[1] [2] [3]
Molecular Formula	C ₆ H ₁₀ O ₈	[1] [2] [3]
Molecular Weight	210.14 g/mol	[1] [2] [4]
IUPAC Name	2,3,4a,6,7,8a-hexahydro-[1] [5]dioxino[2,3-b][1][5]dioxine- 2,3,6,7-tetrol	[1] [2]
Synonyms	Ethanedral trimer dihydrate, Hexahydro[1][5]dioxino[2,3- b]-1,4-dioxin-2,3,6,7-tetrol	[3]
Appearance	White to off-white solid/powder	[1]

Physicochemical Data

Property	Value	Source(s)
Melting Point	179 - 182 °C	[6]
Boiling Point	453.2 °C at 760 mmHg (Predicted)	[4] [7] [8]
Density	1.90 g/cm ³	[4] [7] [8]
Flash Point	227.9 °C (Predicted)	[7]
Solubility	Insoluble in water. Slightly soluble in DMSO and Methanol (with heating).	[1] [7]
Vapor Pressure	0 mmHg at 25°C	[7]

Molecular Structure

The structure of **glyoxal trimer dihydrate** is a bicyclic acetal formed from the oligomerization of hydrated glyoxal. The IUPAC name, 2,3,4a,6,7,8a-hexahydro-[[1](#)][[5](#)]dioxino[2,3-b][[1](#)]
[[5](#)]dioxine-2,3,6,7-tetrol, accurately describes its complex, three-dimensional arrangement.[\[1\]](#)[\[2\]](#)

While a detailed crystallographic study with bond lengths and angles is not readily available in the public domain, the connectivity of the atoms can be represented by its SMILES notation: C1(C(OC2C(O1)OC(C(O2)O)O)O)O.[1][4]

Caption: 2D representation of the **glyoxal trimer dihydrate** molecule.

Reactivity and Stability

Glyoxal trimer dihydrate is a stable solid under normal laboratory conditions. However, it exhibits reactivity characteristic of its acetal and alcohol functional groups.

- **Decomposition:** When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide.
- **Incompatibilities:** It is incompatible with strong oxidizing agents, reducing agents (such as aluminum or lithium aluminum hydride), strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions.
- **Peroxide Formation:** The presence of ether linkages suggests that it may form peroxides upon prolonged exposure to air and light.[1]
- **Reactivity in Synthesis:** **Glyoxal trimer dihydrate** is utilized as a stable source of glyoxal in chemical synthesis. It can be used as a crosslinking agent in the formation of hydrogels for applications such as drug delivery. It also serves as a reactant in the synthesis of various polycyclic compounds.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **glyoxal trimer dihydrate** are not consistently reported in readily accessible literature. The following represents a generalized approach based on the principles of aldehyde chemistry.

Synthesis of Glyoxal Trimer Dihydrate (General Procedure)

The formation of **glyoxal trimer dihydrate** occurs through the acid-catalyzed self-condensation of hydrated glyoxal (ethanediol) in an aqueous solution.

Workflow for Synthesis:



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Caption: Generalized workflow for the synthesis of **glyoxal trimer dihydrate**.

Methodology:

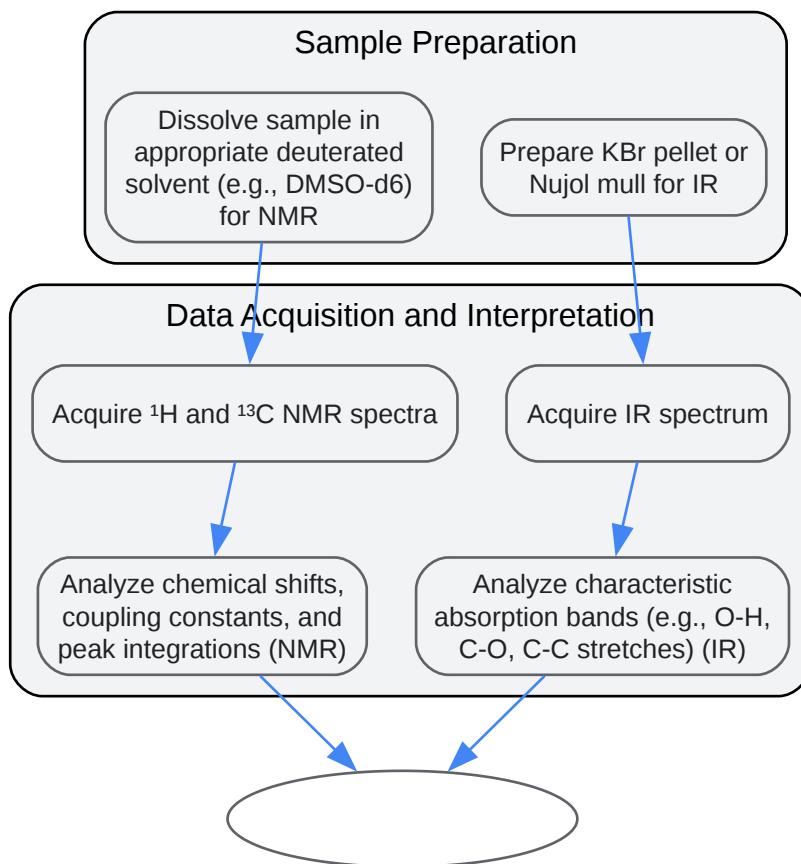
- Preparation of Hydrated Glyoxal: Commercially available 40% aqueous glyoxal solution serves as the starting material.
- Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the aqueous glyoxal solution.
- Reaction: The mixture is stirred at a controlled temperature for a specified period to allow for the trimerization reaction to proceed. The exact conditions (temperature, reaction time, and catalyst concentration) would need to be optimized to maximize the yield and purity of the trimer.
- Crystallization: The **glyoxal trimer dihydrate** precipitates from the solution upon cooling or by adjusting the solvent composition.
- Isolation and Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting material and catalyst, and then dried.
- Characterization: The identity and purity of the product are confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Characterization

While specific spectra with detailed peak assignments for **glyoxal trimer dihydrate** are not provided in the search results, sources indicate the availability of ^1H NMR, ^{13}C NMR, and IR

spectra.^{[1][5]} Researchers can obtain these spectra from commercial suppliers or through dedicated spectral databases.

General Workflow for Spectroscopic Analysis:



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Caption: General workflow for the spectroscopic analysis of **glyoxal trimer dihydrate**.

Conclusion

Glyoxal trimer dihydrate is a valuable and stable chemical entity with significant applications in synthetic chemistry. Its well-defined physical properties and predictable reactivity make it a reliable reagent for researchers and drug development professionals. While detailed experimental protocols and crystallographic data require further investigation from specialized sources, the information presented in this guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. It is recommended that

users consult safety data sheets and conduct appropriate risk assessments before handling this chemical.

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